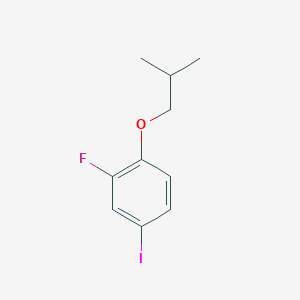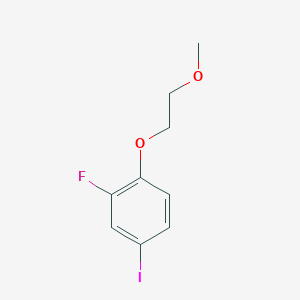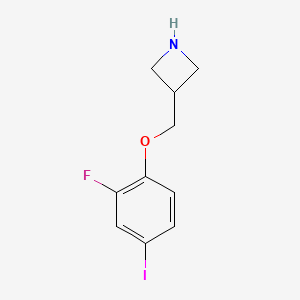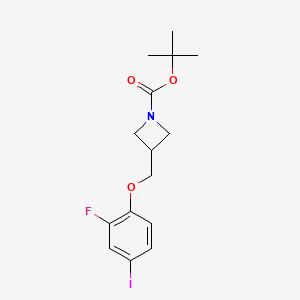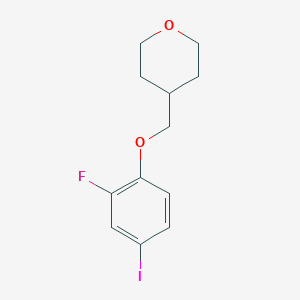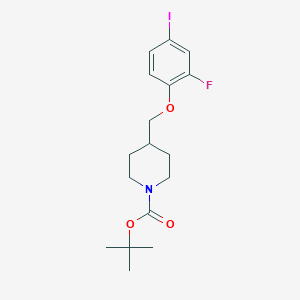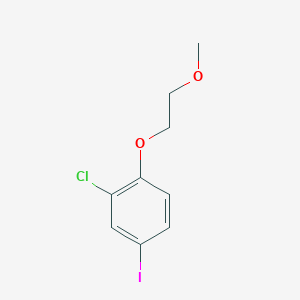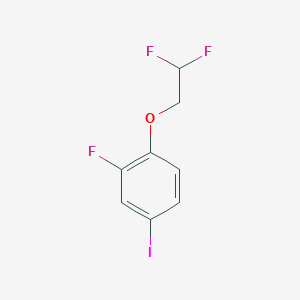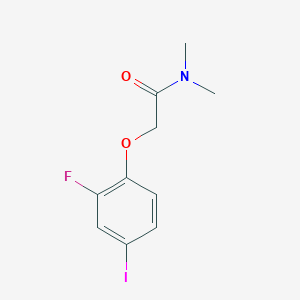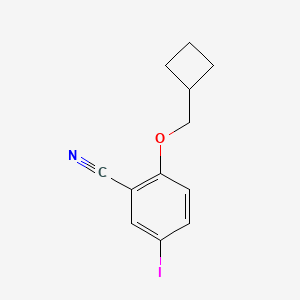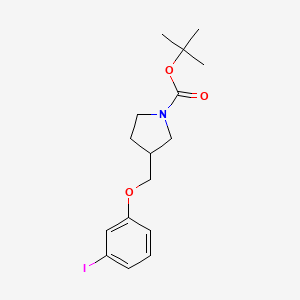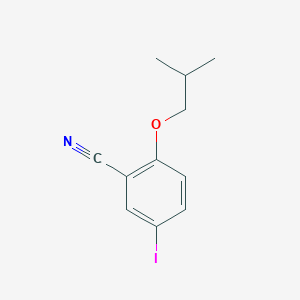
5-碘-2-异丁氧基苯甲腈
描述
5-Iodo-2-isobutoxybenzonitrile is a useful research compound. Its molecular formula is C11H12INO and its molecular weight is 301.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-isobutoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-isobutoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发中的合成和应用:孟繁浩(2012)报道了5-溴-2-异丁氧基苯甲腈的成功合成,该化合物是药物非布索坦开发中的一个关键中间体,反应条件温和,操作简便,成本较低 (孟繁浩,2012).
晶体学和结构研究:D. Britton(2006)对3,5-二氯-4-羟基苯甲腈(一种相关化合物)的研究表明,其多晶型物具有极端的二维同构性,形成相似的链,通过相互作用结合在一起,形成平面片状物 (D. Britton,2006).
生化效应和线粒体呼吸:T. E. Ferrari和D. Moreland(1969)的研究发现,与5-碘-2-异丁氧基苯甲腈类似的化合物异氧尼尔可以刺激马铃薯块茎中的线粒体呼吸 (T. E. Ferrari & D. Moreland,1969).
碘取代的影响:K. Merz(2006)探讨了碘如何显著影响碘代苯甲腈和酚的晶体堆积 (K. Merz,2006).
光化学:Florent Bonnichon等人(1999)对5-氯-2-羟基苯甲腈的光化学的研究表明,受CN取代的影响,从三重态激发态形成了卡宾 (Florent Bonnichon等,1999).
用于杀线虫的合成:赵海双(2003)开发了一种从对羟基苯甲醛合成4-羟基-3-碘-5-硝基苯甲腈的新方法,用作杀线虫剂 (赵海双,2003).
用于生物学研究的受体激动剂:Emil Märcher Rørsted等人(2021)发现,25CN-NBOH是一种有效且选择性的5-羟色胺2A受体激动剂,对于在各种动物模型中研究5HT2AR信号传导非常重要 (Emil Märcher Rørsted等,2021).
用于交叉偶联反应的合成:曾明满等人(2016)报道了通过铑催化的串联亲核攻击合成5-碘-1,2,3,4-四氢吡啶,这对交叉偶联反应和生物相关多环化合物很有用 (曾明满等,2016).
农药降解和作用方式:多项研究探讨了异氧尼尔及相关化合物的降解、作用方式和环境影响 (J. C. Hsu & N. Camper,1975);(R. L. Wain等,1966);(A. Subbarayappa等,2010).
在农业中的潜力:R. L. Wain等人(1968)的研究表明,4-羟基苯甲酸的卤代衍生物在农业中显示出作为根系生长刺激剂的潜力 (R. L. Wain等,1968).
属性
IUPAC Name |
5-iodo-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAOPJOZUAROSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-isobutoxybenzonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

